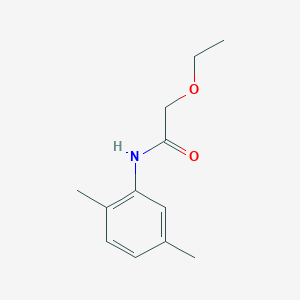

N-(2,5-dimethylphenyl)-2-ethoxyacetamide

Description

N-(2,5-Dimethylphenyl)-2-ethoxyacetamide is an acetamide derivative featuring a 2,5-dimethylphenyl group attached to the nitrogen atom and an ethoxy substituent on the acetamide backbone. This compound has been investigated for its role in inhibiting photosynthetic electron transport (PET) in spinach chloroplasts, demonstrating potent activity with an IC50 of ~10 µM . The 2,5-dimethyl substitution on the phenyl ring and the ethoxy group contribute to its lipophilicity and electronic properties, which are critical for its bioactivity.

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

N-(2,5-dimethylphenyl)-2-ethoxyacetamide |

InChI |

InChI=1S/C12H17NO2/c1-4-15-8-12(14)13-11-7-9(2)5-6-10(11)3/h5-7H,4,8H2,1-3H3,(H,13,14) |

InChI Key |

CCSVDTLEDYNLGY-UHFFFAOYSA-N |

SMILES |

CCOCC(=O)NC1=C(C=CC(=C1)C)C |

Canonical SMILES |

CCOCC(=O)NC1=C(C=CC(=C1)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Electronic Effects

N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide :

This analog replaces the dimethylphenyl group with a 3,5-difluorophenyl moiety and incorporates a hydroxynaphthalene core. Despite the electron-withdrawing fluorine substituents, it shows comparable PET inhibition (IC50 ~10 µM) to the target compound . This suggests that both electron-donating (methyl) and electron-withdrawing (fluoro) groups can enhance activity, provided they optimize lipophilicity and steric fit within the target site.- N-(2,6-Diethylphenyl)-2-methoxyacetamide (CAS 701219-94-5): Substitutions at the 2,6-positions (diethyl) instead of 2,5-dimethyl reduce steric hindrance near the amide bond.

Functional Group Modifications

N-(2,5-Dimethylphenyl)-2-methylthioacetamide :

Replacing the ethoxy group with a methylthio (-SMe) substituent increases lipophilicity and introduces a sulfur atom, which may alter metabolic stability or binding interactions .Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) :

A commercial herbicide with chloro and methoxymethyl groups. The electron-withdrawing chlorine enhances binding to acetolactate synthase (ALS), a target enzyme in weed control, whereas the methoxymethyl group improves soil persistence . Compared to this compound, alachlor’s mechanism diverges, targeting fatty acid synthesis rather than PET.

Core Structure Variations

- 2-(2,5-Dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide: Incorporates a dimethoxyphenyl group and a hydroxy-phenylethyl chain. The phenolic hydroxyl group enables hydrogen bonding, which may enhance solubility but reduce membrane penetration compared to the ethoxy variant .

N-Substituted Thiazolyl Acetamides (e.g., 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide) :

The thiazole ring introduces aromatic heterocyclic interactions, while dichlorophenyl groups provide steric bulk. These compounds often target penicillin-binding proteins or act as ligands in coordination chemistry, differing from the PET inhibition mechanism of the target compound .

Data Table: Key Structural and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.